molecular formula C20H32N4O4 B14479792 L-Valyl-L-tyrosyl-N-methyl-L-valinamide CAS No. 64834-47-5

L-Valyl-L-tyrosyl-N-methyl-L-valinamide

Cat. No.: B14479792
CAS No.: 64834-47-5
M. Wt: 392.5 g/mol
InChI Key: GBNCLOFWCFXLNF-ULQDDVLXSA-N
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Description

L-Valyl-L-tyrosyl-N-methyl-L-valinamide is a synthetic peptide compound composed of three amino acids: valine, tyrosine, and N-methylvaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as HPLC, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-N-methyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the peptide bonds or specific side chains.

    Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.

Scientific Research Applications

L-Valyl-L-tyrosyl-N-methyl-L-valinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosyl-L-valine: Similar structure but lacks the N-methyl group.

    L-Valyl-L-phenylalanine: Contains phenylalanine instead of tyrosine.

    L-Valyl-L-tyrosyl-L-tryptophan: Contains tryptophan instead of N-methylvaline.

Uniqueness

L-Valyl-L-tyrosyl-N-methyl-L-valinamide is unique due to the presence of the N-methyl group, which can influence its binding affinity and specificity for certain targets. This modification can also affect the compound’s stability and resistance to enzymatic degradation.

Properties

CAS No.

64834-47-5

Molecular Formula

C20H32N4O4

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C20H32N4O4/c1-11(2)16(21)19(27)23-15(10-13-6-8-14(25)9-7-13)18(26)24-17(12(3)4)20(28)22-5/h6-9,11-12,15-17,25H,10,21H2,1-5H3,(H,22,28)(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1

InChI Key

GBNCLOFWCFXLNF-ULQDDVLXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)NC)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC)N

Origin of Product

United States

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